Luteolin 7-diglucuronide

Description

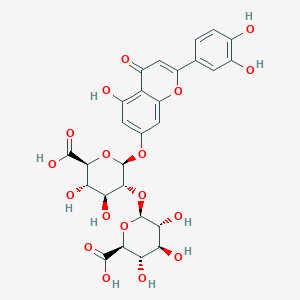

Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide], also known as luteolin 7-O-beta-D-diglucuronide, belongs to the class of organic compounds known as flavonoid-7-o-glucuronides. These are phenolic compounds containing a flavonoid moiety which is O-glycosidically linked to glucuronic acid at the C7-position. Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Luteolin 7-O-[beta-D-glucuronosyl-(1->2)-beta-D-glucuronide] has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.

Structure

3D Structure

Properties

IUPAC Name |

(2S,3S,4S,5R,6R)-6-[(2S,3R,4S,5S,6S)-6-carboxy-2-[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBBVWJQPAZYQDB-DBFWEQBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

638.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Luteolin 7-Diglucuronide: A Comprehensive Technical Guide to its Natural Sources, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-diglucuronide is a flavonoid, a class of secondary metabolites found in plants, that has garnered significant interest within the scientific community. As a glycoside of luteolin, it exhibits a range of biological activities that are of interest for therapeutic applications. This technical guide provides an in-depth overview of the natural sources, quantitative occurrence, experimental protocols for its study, and its known signaling pathways.

Natural Sources and Occurrence of this compound

This compound has been identified in a variety of plant species, often as a major flavonoid constituent. Its presence is particularly notable in the following plants:

-

Aloysia triphylla (Lemon Verbena): this compound is a major flavonoid compound found in the leaves of Aloysia triphylla.[1][2]

-

Verbena officinalis (Common Vervain): Similar to Lemon Verbena, Verbena officinalis contains this compound as a primary flavonoid.[1][2][3]

-

Elodea nuttallii (Nuttall's Waterweed): This aquatic plant has been found to contain this compound.

-

Salvia fruticosa (Greek Sage): Studies have quantified the presence of luteolin diglucuronide in this species.

-

Glechoma hederacea var. longituba (Ground Ivy): This medicinal herb is another identified source of this compound.[4]

-

Thymus pannonicus (Pannonian Thyme): Chromatographic analyses have confirmed the presence of this compound in this thyme species.[5]

Quantitative Data

The concentration of this compound can vary significantly between different plant species and is influenced by factors such as growing conditions and harvesting time. The following table summarizes the available quantitative data for this compound in various natural sources.

| Plant Species | Plant Part | Concentration | Reference |

| Elodea nuttallii | Whole Plant | 0.02-1.2% of dry matter | [6] |

| Salvia fruticosa | Leaves | 6.18 mg/g of dry weight | [7] |

Note: While identified as a major component in Aloysia triphylla and Verbena officinalis, specific quantitative data for this compound in these plants was not available in the reviewed literature.

Experimental Protocols

The extraction, isolation, and quantification of this compound are critical for its research and development. The following sections outline detailed methodologies based on established scientific literature.

Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and purification of this compound from plant material.

a. Plant Material Preparation:

-

Air-dry the collected plant material (e.g., leaves, aerial parts) at room temperature in a well-ventilated area, protected from direct sunlight.

-

Once completely dry, grind the material into a fine powder using a mechanical grinder.

b. Extraction:

-

Maceration: Soak the powdered plant material in a suitable solvent (e.g., 80% ethanol) at room temperature for a specified period (e.g., 24-48 hours) with occasional agitation.

-

Soxhlet Extraction: For a more exhaustive extraction, place the powdered plant material in a thimble and extract using a Soxhlet apparatus with an appropriate solvent (e.g., ethanol) for several hours.

-

Reflux Extraction: Heat the powdered plant material in a solvent under reflux for a defined time (e.g., 2 hours).

c. Purification:

-

Filter the crude extract to remove solid plant debris.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Silica Gel Column Chromatography:

-

Adsorb the concentrated extract onto a small amount of silica gel.

-

Load the adsorbed sample onto a silica gel column.

-

Elute the column with a gradient of a suitable solvent system (e.g., chloroform-methanol-acetic acid).

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Semi-Preparative High-Performance Liquid Chromatography (HPLC):

-

Pool the fractions containing this compound.

-

Further purify the pooled fractions using a semi-preparative HPLC system to obtain the pure compound.[7]

-

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a method for the quantification of this compound in plant extracts.

a. Sample Preparation:

-

Accurately weigh a known amount of the dried plant extract.

-

Dissolve the extract in a suitable solvent (e.g., methanol).

-

Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

b. HPLC Conditions:

-

Column: A reversed-phase C18 column (e.g., Eclipse XDB C18, 250 x 4.6 mm, 5 µm) is commonly used.[5]

-

Mobile Phase: A gradient elution is typically employed. For example:

-

Solvent A: Water with an acidic modifier (e.g., 0.03% phosphoric acid or 0.1% formic acid).

-

Solvent B: Acetonitrile.

-

A common gradient could be starting with a low percentage of B, gradually increasing to a high percentage of B over 30-40 minutes.[5]

-

-

Flow Rate: A typical flow rate is 0.8-1.0 mL/min.[5]

-

Column Temperature: Maintain a constant column temperature, for example, 25°C.[5]

-

Detection: Use a Diode Array Detector (DAD) or a UV detector. This compound shows maximum absorbance at wavelengths around 210 nm, 255 nm, and 348 nm. A detection wavelength of 348 nm is often chosen to minimize interference from other compounds.

-

Injection Volume: A standard injection volume is 20 µL.[5]

c. Quantification:

-

Prepare a calibration curve using a certified reference standard of this compound at various concentrations.

-

Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

Signaling Pathways Involving this compound

This compound has been identified as an inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[4] This inhibition leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation.[1] AMPK is a central regulator of cellular energy homeostasis.

The activation of AMPK by this compound has several downstream consequences, including the regulation of metabolic pathways to restore cellular energy balance. This mechanism is a key area of investigation for the therapeutic potential of this compound.

The following diagram illustrates a general experimental workflow for the study of this compound from its natural source to its biological activity assessment.

Conclusion

This compound is a promising natural compound with well-defined sources and a significant biological activity profile. The methodologies for its extraction, isolation, and quantification are well-established, relying on standard chromatographic techniques. Its role as a PTP1B inhibitor and subsequent activator of the AMPK signaling pathway highlights its therapeutic potential, particularly in the context of metabolic disorders. Further research is warranted to fully elucidate its pharmacological properties and to explore its potential in drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound, the major flavonoid compound from Aloysia triphylla and Verbena officinalis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Investigation of Bioactive Compounds Extracted from Verbena officinalis and Their Biological Effects in the Extraction by Four Butanol/Ethanol Solvent Combinations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New PTP1B inhibitor ameliorates liver fibrosis in mice | BioWorld [bioworld.com]

- 5. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]

- 8. 3.3. HPLC Analysis of Luteolin 7-Glucuronide [bio-protocol.org]

Chemical structure and physicochemical properties of Luteolin 7-diglucuronide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-diglucuronide, a naturally occurring flavonoid glycoside, is gaining significant attention within the scientific community for its potential therapeutic applications. This technical guide provides an in-depth overview of its chemical structure, physicochemical properties, and known biological activities. Detailed experimental methodologies for the characterization of flavonoids are presented, alongside visualizations of key signaling pathways influenced by this compound. The information compiled herein aims to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure

This compound is a glycoside of the flavonoid luteolin, where a diglucuronide moiety is attached at the 7-position of the luteolin backbone.

Table 1: Chemical Identifiers of this compound

| Identifier | Value | Source |

| IUPAC Name | (2S,3S,4S,5R,6R)-6-[[(2S,3R,4S,5S,6S)-6-carboxy-2-[[2-(3,4-dihydroxyphenyl)-5-hydroxy-4-oxo-chromen-7-yl]oxy]-4,5-dihydroxy-oxan-3-yl]oxy]-3,4,5-trihydroxy-oxane-2-carboxylic acid | PubChem[1] |

| Molecular Formula | C₂₇H₂₆O₁₈ | PubChem[1] |

| SMILES | C1=CC(=C(C=C1C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4--INVALID-LINK--C(=O)O)O)O">C@@HO[C@H]5--INVALID-LINK--C(=O)O)O)O">C@@HO)O)O)O | Sigma-Aldrich |

| InChI | InChI=1S/C27H26O18/c28-9-2-1-7(3-10(9)29)13-6-12(31)15-11(30)4-8(5-14(15)42-13)41-27-23(19(35)18(34)22(44-27)25(39)40)45-26-20(36)16(32)17(33)21(43-26)24(37)38/h1-6,16-23,26-30,32-36H,(H,37,38)(H,39,40)/t16-,17-,18-,19-,20+,21-,22-,23+,26-,27+/m0/s1 | PubChem[1] |

| InChIKey | PBBVWJQPAZYQDB-DBFWEQBMSA-N | Sigma-Aldrich |

| CAS Number | 96400-45-2 | Sigma-Aldrich |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its pharmacokinetic and pharmacodynamic behavior. While experimental data for some properties are limited, available information and predicted values are summarized below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Method | Source |

| Molecular Weight | 638.48 g/mol | --- | Sigma-Aldrich |

| Solubility | Slightly soluble in water. Soluble in DMSO (≥ 250 mg/mL). | Experimental | FooDB[2], GlpBio[3] |

| pKa (Predicted) | Moderately acidic | Prediction | FooDB[2] |

| logP (Predicted) | -0.6 | Computation | PubChem[1] |

Note: Predicted values for pKa and logP should be confirmed by experimental determination. The predicted logP value for the related compound, Luteolin 7-O-glucuronide, is 0.8[4][5].

Experimental Protocols

Determination of Solubility

A common method to determine the solubility of a flavonoid is the shake-flask method followed by quantification using High-Performance Liquid Chromatography (HPLC).

Protocol: Shake-Flask Method for Solubility Determination

-

Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated HPLC-UV method. A calibration curve is generated using standard solutions of known concentrations.

Determination of pKa by UV-Vis Spectrophotometry

The acid dissociation constant (pKa) of flavonoids can be determined by monitoring the change in their UV-Vis absorbance spectrum as a function of pH.

Protocol: Spectrophotometric pKa Determination

-

Preparation of Buffer Solutions: A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

-

Preparation of Sample Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or DMSO). Aliquots of the stock solution are added to each buffer solution to a final constant concentration.

-

Spectrophotometric Measurement: The UV-Vis spectrum of each solution is recorded over a relevant wavelength range.

-

Data Analysis: The absorbance at a wavelength showing the largest change upon ionization is plotted against the pH. The pKa value is then determined from the resulting sigmoidal curve, often by fitting the data to the Henderson-Hasselbalch equation.

Determination of logP by RP-HPLC

The octanol-water partition coefficient (logP), a measure of lipophilicity, can be estimated using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: RP-HPLC Method for logP Estimation

-

Chromatographic System: An RP-HPLC system with a C18 column is used.

-

Mobile Phase: A series of isocratic mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and water are prepared.

-

Retention Time Measurement: The retention time of this compound is measured for each mobile phase composition.

-

log kw Calculation: The logarithm of the retention factor (log k) is plotted against the concentration of the organic modifier. The y-intercept (log kw) is determined by extrapolation to 0% organic modifier.

-

logP Calculation: A calibration curve is constructed by plotting the known logP values of a series of standard compounds against their determined log kw values. The logP of this compound is then calculated from its log kw value using the calibration curve.

Biological Activity and Signaling Pathways

This compound has been shown to possess various biological activities. Notably, it acts as an inhibitor of protein tyrosine phosphatase 1B (PTP1B) and can upregulate the phosphorylation of AMP-activated protein kinase (AMPK)[6][7]. The aglycone, luteolin, and its monoglucuronide derivative are known to modulate key inflammatory and cellular signaling pathways, including the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Luteolin has been shown to inhibit this pathway, and it is plausible that this compound exerts similar effects.

Caption: this compound's potential inhibition of the NF-κB signaling pathway.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Luteolin is known to modulate this pathway.

Caption: Potential modulation of the MAPK signaling cascade by this compound.

Activation of the AMPK Signaling Pathway

This compound has been identified as an activator of the AMPK pathway through its inhibition of PTP1B.

Caption: Activation of the AMPK pathway by this compound via PTP1B inhibition.

Conclusion

This compound is a promising natural compound with multifaceted biological activities. This guide provides a foundational understanding of its chemical and physical properties, alongside insights into its potential mechanisms of action. Further research, particularly experimental determination of its physicochemical parameters and in-depth elucidation of its effects on various signaling pathways, is warranted to fully explore its therapeutic potential. The provided experimental frameworks can serve as a starting point for such investigations.

References

- 1. luteolin-7-O-(beta-D-glucuronosyl-(1->2)-beta-D-glucuronide) | C27H26O18 | CID 5282153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. foodb.ca [foodb.ca]

- 3. glpbio.com [glpbio.com]

- 4. Luteolin 7-glucuronide | C21H18O12 | CID 5280601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Luteolin-7-O-glucuronide | C21H18O12 | CID 13607752 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Spectrophotometric Quantification of Flavonoids in Herbal Material, Crude Extract, and Fractions from Leaves of Eugenia uniflora Linn - PMC [pmc.ncbi.nlm.nih.gov]

The Cellular Mechanisms of Luteolin 7-Diglucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-diglucuronide (L7DG) is a flavonoid glycoside found in various medicinal plants. Emerging research has highlighted its potential as a therapeutic agent, particularly for its anti-inflammatory, antioxidant, and anti-fibrotic properties. This technical guide provides an in-depth overview of the molecular mechanisms of action of L7DG in cellular models, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.

Core Mechanisms of Action

This compound exerts its biological effects primarily through the modulation of three key signaling pathways:

-

Anti-inflammatory Signaling: L7DG significantly attenuates inflammatory responses by inhibiting the TAK1/NF-κB and MAPK signaling cascades in macrophages.

-

Antioxidant Response: It enhances the cellular antioxidant defense system through the activation of the Nrf2 pathway.

-

Anti-fibrotic Activity: L7DG demonstrates potent anti-fibrotic effects by inhibiting protein tyrosine phosphatase 1B (PTP1B) and subsequently activating AMPK in hepatic stellate cells.

Anti-inflammatory Effects in Macrophages

In cellular models of inflammation, particularly in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophages, this compound has been shown to be a potent inhibitor of pro-inflammatory mediators.

Signaling Pathway

L7DG's anti-inflammatory action is primarily mediated by the inhibition of the Transforming growth factor-β-activated kinase 1 (TAK1), a key upstream kinase in the NF-κB and MAPK signaling pathways.[1][2] Inhibition of TAK1 prevents the subsequent phosphorylation and activation of IκB kinase (IKK), which in turn blocks the degradation of IκBα. This sequesters the NF-κB p65 subunit in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[1][2]

Simultaneously, the inhibition of TAK1 by L7DG leads to the reduced phosphorylation and activation of the mitogen-activated protein kinases (MAPKs), p38 and c-Jun N-terminal kinase (JNK).[1][2]

Quantitative Data

| Parameter | Cell Line | Treatment | Concentration of L7DG | Effect | Reference |

| NO Production | RAW 264.7 | LPS (1 µg/mL) | 5, 10, 20, 50 µM | Dose-dependent inhibition | [1][2] |

| iNOS mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 5, 10, 20, 50 µM | Dose-dependent inhibition | [1][2] |

| COX-2 mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 5, 10, 20, 50 µM | Dose-dependent inhibition | [1][2] |

| IL-6 mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 5, 10, 20, 50 µM | Dose-dependent inhibition | [1][2] |

| TNF-α mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 5, 10, 20, 50 µM | Dose-dependent inhibition | [1][2] |

| IL-1β mRNA Expression | RAW 264.7 | LPS (1 µg/mL) | 5, 10, 20, 50 µM | Dose-dependent inhibition | [1][2] |

Experimental Protocols

Cell Culture and Treatment (RAW 264.7 Macrophages)

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Treatment: Cells are seeded in appropriate culture plates and allowed to adhere for 24 hours. The cells are then pre-treated with varying concentrations of this compound (5, 10, 20, 50 µM) for 2 hours, followed by stimulation with 1 µg/mL of lipopolysaccharide (LPS) for the desired time points (e.g., 24 hours for gene expression analysis).

Western Blot Analysis for NF-κB and MAPK Pathways

-

Protein Extraction: Following treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

Electrophoresis and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Blocking: The membrane is blocked with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against p-TAK1, TAK1, p-p65, p65, p-p38, p38, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).

-

Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Antioxidant Effects via Nrf2 Activation

This compound enhances the cellular antioxidant defense by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2]

Signaling Pathway

Under basal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and proteasomal degradation. Upon stimulation by L7DG, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, leading to the transcription of antioxidant and detoxification enzymes such as heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic subunit (GCLC), and NAD(P)H quinone oxidoreductase 1 (NQO1).[1][2]

References

Investigating the Biological Activity of Luteolin 7-Diglucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin 7-diglucuronide (L7DG) is a flavonoid glycoside found in various medicinal plants, including Aloysia triphylla (lemon verbena) and Verbena officinalis (vervain)[1]. As a member of the flavonoid family, L7DG is garnering increasing interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the current understanding of the biological activities of this compound, with a focus on its antioxidant, anti-inflammatory, and anticancer properties, as well as its specific role in modulating key cellular signaling pathways. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, offering a compilation of quantitative data, detailed experimental methodologies, and visual representations of molecular pathways.

Biological Activities of this compound

This compound exhibits a range of biological activities that are of significant interest for therapeutic development. While research specifically on L7DG is still emerging, studies on its aglycone, luteolin, and the closely related luteolin-7-O-glucuronide provide valuable insights into its potential pharmacological effects.

Antioxidant Activity

The antioxidant properties of flavonoids are crucial to their protective effects against cellular damage induced by oxidative stress. While specific quantitative data for this compound is limited, one study has reported its radical scavenging capabilities. The antioxidant activity of flavonoids is often evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.

Anti-inflammatory Effects

Inflammation is a key pathological process in a multitude of diseases. Luteolin and its glycosides have demonstrated potent anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages[2][3]. This inhibition is often mediated through the suppression of key signaling pathways like nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs)[4][5].

Anticancer Properties

The anticancer potential of luteolin is well-documented, with studies showing its ability to inhibit the proliferation of various cancer cell lines[6][7]. Luteolin can induce apoptosis and cause cell cycle arrest in cancer cells[8]. While direct evidence for the anticancer activity of this compound is not yet widely available, the known activities of its aglycone suggest that L7DG may also possess valuable antiproliferative properties.

Specific Biological Targets: PTP1B Inhibition

A significant finding in the study of this compound is its potent and specific inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)[9]. PTP1B is a negative regulator of the insulin and leptin signaling pathways, making it a key therapeutic target for type 2 diabetes and obesity. The inhibition of PTP1B by L7DG leads to the upregulation of AMP-activated protein kinase (AMPK) phosphorylation, a central regulator of cellular energy homeostasis[9]. This specific activity highlights a promising avenue for the development of L7DG as a therapeutic agent for metabolic disorders.

Quantitative Data on Biological Activity

This section summarizes the available quantitative data for this compound and its related compounds. Due to the limited specific data for L7DG, values for luteolin and luteolin-7-O-glucuronide are included for comparative purposes and to indicate potential activity.

Table 1: Antioxidant Activity

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH | 101 µM | [10] |

| Luteolin | DPPH | 14 µM | [11] |

| Luteolin | ABTS | 17.3 µM | [12] |

| Luteolin-phospholipid complex | DPPH | 28.33 µg/mL | [4] |

Table 2: Anti-inflammatory Activity

| Compound | Cell Line | Assay | IC50 Value | Reference |

| Luteolin | BV-2 microglia | Nitric Oxide Production | 6.9 µM | [3] |

| Luteolin | RAW 264.7 | Nitric Oxide Production | ~10 µM | |

| Luteolin-7-O-glucoside | RAW 264.7 | Nitric Oxide Production | > 20 µM |

Table 3: Anticancer Activity (Cytotoxicity)

| Compound | Cell Line | Assay | IC50 Value (24h) | Reference |

| Luteolin | LoVo (colon cancer) | Cytotoxicity | 66.70 µmol/L | [6] |

| Luteolin | HeLa (cervical cancer) | Cytotoxicity | > 30 µmol/L (sensitizes to cisplatin) | [2] |

| Luteolin | A549 (lung cancer) | Cytotoxicity | > 100 µmol/L (sensitizes to bleomycin) | [2] |

| Luteolin | MCF-7 (breast cancer) | Cytotoxicity | Biphasic effect | [13] |

Table 4: Specific Enzyme Inhibition

| Compound | Enzyme | IC50 Value | Reference |

| This compound | PTP1B | 2.10 µM | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the biological activities of this compound.

DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging activity of this compound.

Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the L7DG stock solution in methanol to obtain a range of concentrations to be tested.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

In a 96-well microplate, add 100 µL of each L7DG dilution to respective wells.

-

Add 100 µL of the DPPH solution to each well containing the L7DG dilutions.

-

For the control, add 100 µL of methanol to a well followed by 100 µL of the DPPH solution.

-

For the blank, add 200 µL of methanol to a well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

Plot the percentage of inhibition against the concentration of L7DG to determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Nitric Oxide (NO) Production Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

Objective: To evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit nitric oxide production in macrophages.

Materials:

-

This compound

-

RAW 264.7 macrophage cell line

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours to allow for cell adherence.

-

Prepare a stock solution of this compound in DMSO and then dilute it in DMEM to achieve the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1%.

-

After 24 hours, remove the medium from the wells and replace it with fresh medium containing various concentrations of L7DG.

-

Pre-incubate the cells with L7DG for 1 hour.

-

Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the negative control.

-

Incubate the plate for another 24 hours.

-

After incubation, collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent to each supernatant sample in a new 96-well plate.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Create a standard curve using known concentrations of sodium nitrite.

-

Calculate the concentration of nitrite in the samples from the standard curve and determine the percentage of inhibition of NO production relative to the LPS-stimulated control.

-

Determine the IC50 value of L7DG for NO production inhibition.

PTP1B Inhibition Assay

Objective: To determine the inhibitory activity of this compound against Protein Tyrosine Phosphatase 1B.

Materials:

-

This compound

-

Recombinant human PTP1B enzyme

-

p-Nitrophenyl phosphate (pNPP) as a substrate

-

Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO and create serial dilutions in the assay buffer.

-

In a 96-well plate, add a specific amount of the PTP1B enzyme to each well.

-

Add the different concentrations of L7DG to the respective wells. Include a control well with DMSO instead of L7DG.

-

Pre-incubate the enzyme and inhibitor at 37°C for 15 minutes.

-

Initiate the reaction by adding a solution of pNPP to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 1 M NaOH).

-

Measure the absorbance at 405 nm, which corresponds to the formation of the product, p-nitrophenol.

-

Calculate the percentage of PTP1B inhibition for each L7DG concentration compared to the control.

-

Plot the percentage of inhibition against the L7DG concentration to determine the IC50 value[9].

Western Blot Analysis for p-AMPK and AMPK

Objective: To investigate the effect of this compound on the phosphorylation of AMPK.

Materials:

-

This compound

-

Relevant cell line (e.g., HepG2, C2C12)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-AMPKα

-

HRP-conjugated secondary antibody

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Treat the cells with this compound at various concentrations for a specified time.

-

Lyse the cells using ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-AMPK overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with the primary antibody against total AMPK as a loading control.

-

Quantify the band intensities to determine the ratio of p-AMPK to total AMPK.

Signaling Pathways Modulated by this compound

The biological effects of this compound and related flavonoids are mediated through their interaction with various cellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action and for identifying potential therapeutic targets.

Anti-inflammatory Signaling: NF-κB and MAPK Pathways

Luteolin and its glycosides have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways. In response to inflammatory stimuli like LPS, these pathways are activated, leading to the transcription of pro-inflammatory genes. Luteolin can inhibit the phosphorylation of key proteins in these pathways, thereby reducing the inflammatory response.

Metabolic Regulation: PTP1B/AMPK Signaling Pathway

This compound has been identified as a direct inhibitor of PTP1B. By inhibiting PTP1B, L7DG prevents the dephosphorylation of the insulin receptor and other key signaling molecules. This leads to the activation of AMPK, a master regulator of metabolism, which in turn promotes glucose uptake and fatty acid oxidation, and inhibits energy-consuming processes.

Conclusion

This compound is a promising natural compound with a diverse range of biological activities. Its antioxidant, anti-inflammatory, and potential anticancer properties, coupled with its specific inhibitory effect on PTP1B, make it a compelling candidate for further investigation in the context of various diseases, including metabolic disorders, inflammatory conditions, and cancer. This technical guide provides a foundational understanding of L7DG's bioactivity, offering valuable data and methodologies to support future research and development efforts. Further studies are warranted to fully elucidate the therapeutic potential of this compound and to translate these preclinical findings into clinical applications.

References

- 1. researchgate.net [researchgate.net]

- 2. [Effect of Luteolin and its combination with chemotherapeutic drugs on cytotoxicity of cancer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Luteolin inhibits LPS-stimulated inducible nitric oxide synthase expression in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical Properties and Antioxidant Activities of Luteolin-Phospholipid Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure-Antioxidant Activity Relationships of Luteolin and Catechin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Luteolin, a Potent Anticancer Compound: From Chemistry to Cellular Interactions and Synergetic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The genotoxicity potential of luteolin is enhanced by CYP1A1 and CYP1A2 in human lymphoblastoid TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. dpph assay ic50: Topics by Science.gov [science.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Luteolin attenuates doxorubicin-induced cytotoxicity to MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth Technical Guide: Pharmacokinetics and Metabolism of Luteolin 7-Diglucuronide In Vivo

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin, a common dietary flavonoid, undergoes extensive metabolism in vivo, with glucuronidation being a primary pathway. This technical guide focuses on the pharmacokinetics and metabolism of a significant metabolite, Luteolin 7-diglucuronide. While comprehensive pharmacokinetic data for this compound as a directly administered compound is limited in publicly available literature, this document synthesizes the current understanding of its formation, relative plasma concentrations, and the analytical methodologies used for its detection. This guide also provides detailed experimental protocols and visual representations of the metabolic pathways and experimental workflows to support further research in this area.

Introduction

Luteolin (3',4',5,7-tetrahydroxyflavone) is a naturally occurring flavonoid found in a wide variety of plants, fruits, and vegetables. It has garnered significant interest in the scientific community due to its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer properties. However, the in vivo efficacy of luteolin is largely influenced by its bioavailability and metabolic fate. Upon oral administration, luteolin and its glycosides are extensively metabolized, primarily through glucuronidation and methylation. One of the major metabolites identified in plasma is this compound. Understanding the pharmacokinetics and metabolism of this specific metabolite is crucial for elucidating the overall biological activity of luteolin-containing products.

In Vivo Metabolism of Luteolin and Formation of this compound

The metabolism of luteolin is a multi-step process involving enzymes primarily in the intestine and liver. After oral ingestion of luteolin or its glycosides, such as luteolin-7-O-glucoside, the glycosidic bond is often hydrolyzed by intestinal microflora or epithelial enzymes to release the aglycone, luteolin. Subsequently, luteolin undergoes extensive phase II metabolism.

Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major metabolic pathway for luteolin. This process involves the covalent attachment of glucuronic acid to the hydroxyl groups of the luteolin molecule, increasing its water solubility and facilitating its excretion. Luteolin has four hydroxyl groups available for glucuronidation, leading to the formation of various mono- and di-glucuronides.

Studies have shown that after oral administration of luteolin-7-glycoside to laboratory animals, luteolin-diglucuronide is one of the main metabolites detected in blood plasma.[1] In fact, its maximum plasma concentration has been reported to be approximately three times higher than that of luteolin and methyl-luteolin-diglucuronide.[1] This indicates that diglucuronidation is a significant metabolic route for luteolin in vivo.

The formation of diglucuronides, such as 3',7-O-diglucuronide and 4',7-diG, is a time-dependent and isoform-specific process.[2] For instance, UGT1A1 has been shown to preferentially generate diglucuronides, while UGT1A6 and UGT1A9 tend to produce monoglucuronides.[2]

Below is a diagram illustrating the metabolic pathway leading to the formation of this compound.

Caption: Metabolic conversion of Luteolin-7-O-glucoside to this compound.

Quantitative Data on this compound Pharmacokinetics

The following table summarizes the available quantitative information regarding this compound in plasma after the administration of a precursor.

| Compound Administered | Animal Model | Dose and Route | Key Finding for this compound | Reference |

| Luteolin-7-glycoside | Laboratory Animals | Not specified | Maximum plasma concentration was approximately three times higher than luteolin and methyl-luteolin-diglucuronide. | [1] |

Note: The lack of specific Cmax, Tmax, AUC, and half-life values for this compound highlights a significant knowledge gap and an area for future research.

Experimental Protocols

This section provides a detailed overview of the methodologies employed in the in vivo pharmacokinetic and metabolism studies of luteolin and its metabolites, including this compound.

Animal Models and Dosing

-

Animal Species: Male Sprague-Dawley rats are commonly used for pharmacokinetic studies of flavonoids.[3]

-

Housing and Acclimatization: Animals are typically housed in controlled environments with standard diet and water ad libitum. An acclimatization period of at least one week is recommended before the experiment.

-

Dosing: The test compound (e.g., Luteolin-7-glycoside) is often administered orally via gavage. The vehicle for administration can be a suspension in a suitable medium like starch paste.

Sample Collection

-

Blood Sampling: Blood samples are collected at various time points post-administration to capture the absorption, distribution, and elimination phases. Typical time points include 0.5, 1, 2, 4, 8, and 24 hours after dosing.[1]

-

Sample Processing: Blood is collected in tubes containing an anticoagulant (e.g., citrate) and then centrifuged to separate the plasma. The plasma is then stored at -20°C or lower until analysis.[1]

Bioanalytical Methodology: LC-MS/MS

High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) or Ultra-Fast Liquid Chromatography-tandem Mass Spectrometry (UFLC-MS/MS) are the methods of choice for the sensitive and selective quantification of luteolin and its metabolites in biological matrices.

-

Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent such as methanol or acetonitrile.[1] The supernatant is then separated and used for analysis.

-

Chromatographic Separation:

-

Column: A C18 column (e.g., Luna® 5 µm C18, 250 × 4.6 mm) is commonly used for separation.[1]

-

Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.2% formic acid) and an organic phase (e.g., acetonitrile) is employed to achieve optimal separation of the analytes.[1]

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used for the detection of luteolin and its glucuronide conjugates.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity in quantifying specific analytes in a complex matrix.

-

The following diagram illustrates a typical experimental workflow for a pharmacokinetic study of this compound.

Caption: A typical workflow for an in vivo pharmacokinetic study.

Discussion and Future Perspectives

The available evidence strongly suggests that this compound is a significant metabolite of luteolin and its glycosides in vivo. Its relatively high plasma concentration compared to the parent aglycone indicates that it may contribute to the overall biological effects attributed to luteolin consumption.

However, the lack of dedicated pharmacokinetic studies on isolated this compound presents a considerable gap in our understanding. Future research should focus on:

-

Pharmacokinetic Profiling: Conducting in vivo studies involving the direct administration of purified this compound to determine its absolute bioavailability and key pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, clearance, and volume of distribution).

-

Biological Activity: Investigating the specific pharmacological activities of this compound to understand its contribution to the therapeutic effects of luteolin.

-

Transporter Interactions: Elucidating the role of drug transporters in the absorption, distribution, and excretion of this compound.

Conclusion

This compound is a major in vivo metabolite of luteolin and its glycosides, formed through extensive glucuronidation. While current research has identified its presence and relative abundance in plasma, detailed pharmacokinetic parameters remain to be elucidated. The experimental protocols and analytical methods outlined in this guide provide a framework for future studies aimed at filling this knowledge gap. A comprehensive understanding of the pharmacokinetics and metabolism of this compound is essential for the rational development of luteolin-based therapeutics and functional foods.

References

- 1. Identification of luteolin-7-glucoside metabolites after oral administration and development of a method for their quantitative analysis | Adamov | Drug development & registration [pharmjournal.ru]

- 2. Time-Dependent Metabolism of Luteolin by Human UDP-Glucuronosyltransferases and Its Intestinal First-Pass Glucuronidation in Mice. | Semantic Scholar [semanticscholar.org]

- 3. files.core.ac.uk [files.core.ac.uk]

In Vitro Antioxidant Potential of Luteolin 7-Diglucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-diglucuronide, a flavonoid glycoside, is a subject of growing interest within the scientific community for its potential therapeutic properties, including its antioxidant capacity. This technical guide provides a comprehensive overview of the current understanding of the in vitro antioxidant potential of this compound. It is designed to furnish researchers, scientists, and drug development professionals with a detailed resource, encompassing available quantitative data, in-depth experimental methodologies, and visual representations of relevant biological pathways and workflows. While direct quantitative data for this compound across a wide spectrum of antioxidant assays remains an area for further investigation, this guide synthesizes the existing specific data and provides context from closely related luteolin compounds to support future research and development endeavors.

Introduction

Reactive oxygen species (ROS) are a natural byproduct of cellular metabolism and play a dual role as both deleterious and beneficial species. However, an imbalance between the production of ROS and the biological system's ability to readily detoxify these reactive intermediates results in oxidative stress. Oxidative stress is implicated in the pathogenesis of a myriad of human diseases, including cardiovascular diseases, neurodegenerative disorders, and cancer. Flavonoids, a class of polyphenolic secondary metabolites found in plants, have been extensively studied for their potent antioxidant properties.

Luteolin, a common flavone, and its various glycosidic forms have demonstrated significant antioxidant activity. This compound is a specific glycoside of luteolin that has been identified in various plant species. Its antioxidant potential is attributed to its chemical structure, which enables it to scavenge free radicals and modulate cellular antioxidant defense systems. This guide delves into the specifics of its in vitro antioxidant capacity, providing a foundation for its potential application in therapeutic contexts.

Quantitative Antioxidant Data

The direct in vitro antioxidant capacity of this compound has been evaluated in a limited number of studies. The available quantitative data is summarized in the table below. For a broader context, data for the aglycone, luteolin, and its more commonly studied monoglycosides are also included, with clear differentiation.

| Compound | Assay | IC50 Value | Reference |

| This compound | DPPH Radical Scavenging | 101 µM | [1] |

| This compound | Superoxide Radical Scavenging | 40 µM | [1] |

| Luteolin | DPPH Radical Scavenging | 14 µM | |

| Luteolin | ABTS Radical Scavenging | 17.3 ± 0.82 µM | |

| Luteolin 7-O-glucoside | DPPH Radical Scavenging | 6.1 µM |

Note: The data for Luteolin and Luteolin 7-O-glucoside are provided for comparative purposes and to highlight the general antioxidant potential within this class of flavonoids. Further research is required to establish a comprehensive antioxidant profile for this compound across a wider range of assays.

Experimental Protocols

Detailed and standardized experimental protocols are critical for the accurate assessment and comparison of antioxidant activities. The following sections provide detailed methodologies for the key in vitro antioxidant assays.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow, which is measured spectrophotometrically.

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol (or other suitable solvent)

-

Test compound (this compound)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

Preparation of Test Compound and Standards: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol). From the stock solution, prepare a series of dilutions to determine the IC50 value. Prepare similar dilutions for the positive control.

-

Assay Protocol:

-

To a 96-well microplate, add 100 µL of the various concentrations of the test compound or positive control.

-

Add 100 µL of the 0.1 mM DPPH solution to each well.

-

For the blank, add 100 µL of the solvent and 100 µL of the DPPH solution.

-

Shake the plate and incubate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_control is the absorbance of the blank and A_sample is the absorbance of the test compound.

-

IC50 Determination: The IC50 value (the concentration of the test compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

Materials:

-

ABTS diammonium salt

-

Potassium persulfate

-

Phosphate-buffered saline (PBS) or ethanol

-

Test compound (this compound)

-

Positive control (e.g., Trolox, Ascorbic acid)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

Procedure:

-

Preparation of ABTS Radical Cation (ABTS•+) Solution:

-

Prepare a 7 mM aqueous solution of ABTS.

-

Prepare a 2.45 mM aqueous solution of potassium persulfate.

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.

-

-

Preparation of Working ABTS•+ Solution: Dilute the stock ABTS•+ solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Preparation of Test Compound and Standards: Prepare a stock solution and serial dilutions of this compound and the positive control as described for the DPPH assay.

-

Assay Protocol:

-

To a 96-well microplate, add 10 µL of the various concentrations of the test compound or positive control.

-

Add 190 µL of the working ABTS•+ solution to each well.

-

Shake the plate and incubate in the dark at room temperature for 6-10 minutes.

-

-

Measurement: Measure the absorbance at 734 nm.

-

Calculation of Scavenging Activity: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay.

-

IC50 Determination: The IC50 value is determined as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a blue-colored ferrous-tripyridyltriazine (Fe²⁺-TPTZ) complex is monitored spectrophotometrically.

Materials:

-

Acetate buffer (300 mM, pH 3.6)

-

2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) solution (10 mM in 40 mM HCl)

-

Ferric chloride (FeCl₃) solution (20 mM in water)

-

Test compound (this compound)

-

Standard (e.g., Ferrous sulfate, Trolox)

-

96-well microplate or spectrophotometer cuvettes

-

Microplate reader or spectrophotometer

-

Water bath

Procedure:

-

Preparation of FRAP Reagent:

-

Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a ratio of 10:1:1 (v/v/v).

-

Warm the FRAP reagent to 37°C in a water bath before use.

-

-

Preparation of Test Compound and Standards: Prepare a stock solution and serial dilutions of this compound and a standard solution of known Fe²⁺ concentration or Trolox.

-

Assay Protocol:

-

To a 96-well microplate, add 20 µL of the various concentrations of the test compound or standard.

-

Add 180 µL of the pre-warmed FRAP reagent to each well.

-

For the blank, add 20 µL of the solvent and 180 µL of the FRAP reagent.

-

Shake the plate and incubate at 37°C for 4-30 minutes.

-

-

Measurement: Measure the absorbance at 593 nm.

-

Calculation of FRAP Value: Create a standard curve by plotting the absorbance of the ferrous sulfate or Trolox standards against their respective concentrations. The FRAP value of the test compound is then determined from the standard curve and is typically expressed as µM Fe(II) equivalents or Trolox equivalents.

Signaling Pathways and Mechanistic Insights

The antioxidant effects of luteolin and its glycosides are not solely due to direct radical scavenging but also involve the modulation of intracellular signaling pathways that regulate the expression of endogenous antioxidant enzymes.

Nrf2-ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of inducers like luteolin glycosides, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of phase II detoxifying enzymes and antioxidant proteins such as Heme Oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), thereby enhancing the cell's antioxidant capacity.

Caption: Nrf2-ARE signaling pathway activated by this compound.

Experimental and Logical Workflows

Visualizing the workflow of experiments and the logical progression of research can aid in understanding and replication.

General Workflow for In Vitro Antioxidant Activity Screening

The following diagram illustrates a typical workflow for screening the antioxidant potential of a compound like this compound.

Caption: General workflow for in vitro antioxidant activity screening.

Conclusion

This compound demonstrates notable in vitro antioxidant potential, as evidenced by its capacity to scavenge DPPH and superoxide radicals. While the available quantitative data for this specific diglucuronide is currently limited, the broader evidence from its aglycone, luteolin, and related monoglycosides strongly suggests a significant role in mitigating oxidative stress. The mechanisms underlying its antioxidant activity are likely twofold: direct radical scavenging and the upregulation of endogenous antioxidant defenses via the Nrf2-ARE signaling pathway.

This technical guide provides a foundational resource for researchers interested in further exploring the therapeutic applications of this compound. The detailed experimental protocols and workflow diagrams are intended to facilitate standardized and reproducible research in this promising area. Future studies should aim to expand the quantitative antioxidant profile of this compound using a comprehensive panel of assays and to further elucidate its molecular mechanisms of action in various cell-based models of oxidative stress. Such research will be pivotal in unlocking the full therapeutic potential of this natural compound.

References

The Role of Luteolin 7-Diglucuronide in Plant Defense and Stress Response: An In-depth Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Luteolin 7-diglucuronide (L7DG), a glycosylated flavonoid, is emerging as a significant metabolite in the complex network of plant defense and stress response mechanisms. This technical guide provides a comprehensive overview of the current understanding of L7DG's role, covering its biosynthesis, its accumulation under various stress conditions, and its purported mechanisms of action. Detailed experimental protocols for the extraction, quantification, and functional analysis of L7DG are provided, alongside a critical examination of the signaling pathways potentially modulated by this compound. This document aims to serve as a valuable resource for researchers investigating plant secondary metabolism and professionals in the field of drug development seeking to harness the therapeutic potential of plant-derived compounds.

Introduction

Plants, as sessile organisms, have evolved sophisticated strategies to contend with a myriad of biotic and abiotic stresses. A key component of this adaptive capability lies in the production of a diverse arsenal of secondary metabolites, among which flavonoids play a pivotal role.[1] Flavonoids are a class of polyphenolic compounds that are involved in a wide range of physiological processes, including pigmentation, UV protection, and defense against pathogens and herbivores.[2]

Luteolin, a common flavone, is known for its potent antioxidant and anti-inflammatory properties.[3] In plants, luteolin is often found in its glycosylated forms, which enhances its solubility and stability.[4][5] this compound (L7DG) is a significant, though less studied, glycoside of luteolin. Emerging evidence suggests that L7DG is not merely a storage form of luteolin but an active participant in the plant's defense and stress response systems. This guide will delve into the technical details of L7DG's function in these critical processes.

Biosynthesis of this compound

The biosynthesis of L7DG begins with the well-established phenylpropanoid pathway, which generates the flavonoid backbone. The subsequent glycosylation steps are crucial for the formation of L7DG.

The biosynthesis of luteolin, the aglycone of L7DG, follows the general flavonoid biosynthetic pathway, starting from phenylalanine.[6] Key enzymes in this pathway include Phenylalanine Ammonia-Lyase (PAL), Cinnamate 4-Hydroxylase (C4H), 4-Coumarate:CoA Ligase (4CL), Chalcone Synthase (CHS), Chalcone Isomerase (CHI), and Flavone Synthase (FNS).[7]

The final and defining step in the formation of L7DG is the attachment of two glucuronic acid moieties to the 7-hydroxyl group of the luteolin molecule. This process is catalyzed by UDP-glucuronosyltransferases (UGTs), a large and diverse family of enzymes that transfer a glucuronic acid group from UDP-glucuronic acid to an acceptor molecule.[1][8] In the model legume Medicago truncatula, the glycosyltransferase UGT84F9 has been identified as a key enzyme in the formation of flavonoid glucuronides, including those of luteolin.[1][2] The biosynthesis of the diglucuronide likely involves a sequential two-step glucuronidation process, though the specific UGTs responsible for each step in most plant species are yet to be fully characterized.

Quantitative Data on L7DG Accumulation under Stress

The accumulation of L7DG in plants is significantly influenced by environmental stressors. The following table summarizes the available quantitative data on the changes in L7DG and related compounds in response to various abiotic and biotic stresses.

| Plant Species | Stress Condition | Compound Measured | Fold Change/Concentration | Reference |

| Ligularia fischeri | Drought | Luteolin-7-O-glucuronide | Increased | [9] |

| Chrysanthemum spp. | Water stress | Luteolin | Increased | [10] |

| Lactuca sativa (Lettuce) | Drought | Luteolin | Increased | [11] |

| Elodea nuttallii | High light | Luteolin 7-O-diglucuronide | ~1.2% of plant dry matter | [12] |

| Elodea nuttallii | Low light | Luteolin 7-O-diglucuronide | ~0.6% of plant dry matter | [12] |

| Solanum nigrum | Salinity | Flavonoids (general) | Increased | [10] |

| General observation | Salinity and UV radiation | Luteolin 7-O-glycosides | Enhanced biosynthesis | [10] |

Role in Plant Defense and Stress Response Mechanisms

L7DG is implicated in a range of defense and stress response mechanisms, primarily through its antioxidant and potential antimicrobial properties, as well as its role as a signaling molecule.

Antioxidant Activity

A primary defense mechanism against abiotic and biotic stress is the mitigation of oxidative damage caused by reactive oxygen species (ROS). Flavonoids, including luteolin and its glycosides, are potent antioxidants.[13] L7DG, with its multiple hydroxyl groups, is capable of scavenging free radicals, thereby protecting cellular components from oxidative damage.[14][15] The increased accumulation of L7DG under stress conditions suggests a direct role in enhancing the plant's antioxidant capacity.

Antimicrobial and Antifungal Activity

Luteolin has demonstrated significant antibacterial activity against a range of plant and human pathogens.[16][17] Studies have shown that luteolin can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with nucleic acid synthesis.[1][16] While direct evidence for the antimicrobial activity of L7DG in a plant-pathogen context is still emerging, one study has reported its in vitro antifungal activity.[6] It is plausible that L7DG acts as a phytoalexin or phytoanticipin, contributing to the plant's chemical defense barrier against microbial invasion.

Signaling Role

Beyond its direct protective functions, L7DG may also act as a signaling molecule in the plant's defense network. Flavonoids are known to modulate various signaling pathways, including the mitogen-activated protein kinase (MAPK) cascades and calcium signaling pathways, which are central to plant stress responses.[18][19] Luteolin has been shown to induce the expression of nodulation genes in Rhizobium, highlighting its role in plant-microbe communication.[20] While the specific signaling pathways modulated by L7DG in plants are yet to be fully elucidated, research in non-plant systems has shown that luteolin and its glycosides can influence pathways such as NF-κB, AP-1, and PI3K-Akt.[21]

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and functional analysis of L7DG from plant tissues.

Extraction of this compound

References

- 1. Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 2. koreascience.kr [koreascience.kr]

- 3. Antioxidant Activity and Total Phenolic and Flavonoid Content of Various Solvent Extracts from In Vivo and In Vitro Grown Trifolium pratense L. (Red Clover) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antioxidant activity, total phenolic and total flavonoid contents of whole plant extracts Torilis leptophylla L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Potential Application of Luteolin as an Active Antibacterial Composition in the Development of Hand Sanitizer Products - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Luteolin-7-diglucuronide attenuates isoproterenol-induced myocardial injury and fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification and functional characterization of a new flavonoid glycosyltransferase from Rheum palmatum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Luteolin-7-diglucuronide, a novel PTP1B inhibitor, ameliorates hepatic stellate cell activation and liver fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.psu.edu [pure.psu.edu]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. embopress.org [embopress.org]

- 13. maxapress.com [maxapress.com]

- 14. Luteolin-7-diglucuronide attenuates isoproterenol-induced myocardial injury and fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Hormonal Cross-Talk, Plant Defense and Development: Plant Biology ... - Google Books [books.google.com.sg]

- 16. dovepress.com [dovepress.com]

- 17. Antibacterial activity and mechanism of luteolin isolated from Lophatherum gracile Brongn. against multidrug-resistant Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Frontiers | Mitogen-Activated Protein Kinase Cascades in Plant Hormone Signaling [frontiersin.org]

- 19. Calcium signaling network in plants: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of Luteolin 7-diglucuronide using High-Performance Liquid Chromatography (HPLC)

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of Luteolin 7-diglucuronide in various sample matrices using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

Introduction

This compound is a significant flavonoid glycoside found in various medicinal plants, such as Aloysia triphylla and Verbena officinalis[1]. As a metabolite of luteolin, its quantification is crucial for pharmacokinetic studies, herbal medicine quality control, and understanding its biological activities, which include antioxidant and anti-inflammatory effects. This application note outlines a robust and reproducible HPLC method for the accurate quantification of this compound.

Experimental

A standard HPLC system equipped with a UV-Vis detector is suitable for this method. The following table summarizes the optimized chromatographic conditions.

| Parameter | Condition |

| HPLC System | Agilent 1100 series or equivalent with UV-Vis/DAD detector |

| Column | Eclipse XDB C18, 4.6 x 250 mm, 5 µm[2] |

| Mobile Phase A | 0.4% Phosphoric acid in Water[3] |

| Mobile Phase B | Acetonitrile |

| Gradient | Isocratic: 18% Acetonitrile, 82% 0.4% Phosphoric Acid Solution[3] |

| Flow Rate | 0.8 mL/min[2] |

| Column Temperature | 40°C[3] |

| Detection Wavelength | 348 nm[3] |

| Injection Volume | 20 µL[2] |

| Run Time | Approximately 15 minutes |

Note: The selection of a C18 column is common for the analysis of flavonoid glycosides. The mobile phase composition and gradient can be further optimized based on the specific sample matrix and co-eluting compounds.

Standard Preparation:

-

Accurately weigh a suitable amount of this compound reference standard.

-

Dissolve the standard in methanol or a mixture of water and methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation (from plant extract):

-

Weigh 1 gram of the powdered plant material.

-

Extract with 30% ethanol in water for optimal extraction of this compound[4].

-

Sonicate the mixture for 30 minutes, followed by centrifugation at 4000 rpm for 15 minutes.

-

Collect the supernatant and filter it through a 0.45 µm syringe filter prior to HPLC injection.

Method Validation Summary

The analytical method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters are summarized below.

| Validation Parameter | Typical Acceptance Criteria | Example Result |

| Linearity (r²) | ≥ 0.999 | 0.9999 |

| Range (µg/mL) | Defined by the linear range | 0.1972 - 3.944 µg/mL[3] |

| Limit of Detection (LOD) | Signal-to-Noise ratio of 3:1 | 6 µg/mL (for Luteolin 7-glucuronide)[4] |

| Limit of Quantification (LOQ) | Signal-to-Noise ratio of 10:1 | 17 µg/mL (for Luteolin 7-glucuronide)[4] |

| Precision (%RSD) | Intraday: < 2%, Interday: < 3% | Intraday: 0.99–2.96%, Interday: 2.03–2.74% (for Luteolin 7-glucuronide)[4] |

| Accuracy (% Recovery) | 80 - 120% | 89.66 - 99.50% (for Luteolin 7-glucuronide)[4] |

| Specificity | No interfering peaks at the retention time of the analyte | Peak purity analysis confirms no co-elution |

Quantification Protocol

-

System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

-

Calibration Curve: Inject the prepared calibration standards in triplicate. Construct a calibration curve by plotting the peak area against the concentration of this compound.

-

Sample Analysis: Inject the prepared sample solutions.

-

Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Experimental Workflow and Signaling Pathway Diagrams

Caption: Workflow for the quantification of this compound by HPLC.

This application note provides a general guideline. The method may require optimization for different sample matrices and instrumentation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Recent Trends in the Application of Chromatographic Techniques in the Analysis of Luteolin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN1793156A - Luteolin-7-O-bata-glucuronide and its extracting process and application thereof - Google Patents [patents.google.com]

- 4. Determination of Luteolin 7-Glucuronide in Perilla frutescens (L.) Britt. Leaf Extracts from Different Regions of China and Republic of Korea and Its Cholesterol-Lowering Effect - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tandem Mass Spectrometry (MS/MS) Analysis of Luteolin 7-diglucuronide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Luteolin, a common flavonoid found in a variety of plants, is known for its potential therapeutic properties, including antioxidant and anti-inflammatory effects. Following administration, luteolin undergoes extensive metabolism, with glucuronidation being a primary pathway. Luteolin 7-diglucuronide is a significant metabolite, and its accurate quantification in biological matrices is crucial for pharmacokinetic and drug metabolism studies. Tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC) offers a highly sensitive and selective method for the analysis of this metabolite.

This document provides a detailed protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using a UPLC-MS/MS system. The described method is based on established procedures for related flavonoid glucuronides and provides a robust starting point for method development and validation.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of this compound from plasma samples.

Materials:

-

Plasma samples

-

Acetonitrile (ACN), HPLC grade, acidified with 0.1% formic acid

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

HPLC vials

Procedure:

-

To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing 0.1% formic acid.

-

Vortex the mixture vigorously for 1 minute to precipitate proteins.

-

Centrifuge the sample at 13,000 rpm for 10 minutes at 4°C.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

-

The sample is now ready for UPLC-MS/MS analysis.

UPLC-MS/MS Analysis

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

UPLC Conditions:

-

Column: C18 reversed-phase column (e.g., Venusil MP C18, 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

-

0-1 min: 10% B